Tegileridine Phase III Abdominal Surgery SPID24 Analgesic Efficacy Versus Placebo and Morphine
In a randomized, double-blind, phase III trial (N=528) following abdominal surgery, Tegileridine at 1.0 mg achieved an SPID24 (summed pain intensity difference at rest over 24 hours) mean of -68.98 (SD 30.33), demonstrating statistically significant superiority over placebo (mean -49.63, SD 29.35; mean difference -19.34, p<0.001) and numerically comparable analgesia to morphine 3.0 mg (mean -71.16, SD 34.76) [1]. The 0.75 mg dose also significantly outperformed placebo (mean -61.15, SD 28.25; mean difference -11.52, p=0.001) [1].
| Evidence Dimension | 24-hour resting summed pain intensity difference (SPID24) |
|---|---|
| Target Compound Data | Tegileridine 0.75 mg: mean -61.15 (SD 28.25); Tegileridine 1.0 mg: mean -68.98 (SD 30.33) |
| Comparator Or Baseline | Placebo: mean -49.63 (SD 29.35); Morphine 3.0 mg: mean -71.16 (SD 34.76) |
| Quantified Difference | Tegileridine 0.75 mg vs placebo: Δ -11.52 (p=0.001); Tegileridine 1.0 mg vs placebo: Δ -19.34 (p<0.001); Tegileridine 1.0 mg vs morphine: Δ +2.18 (non-inferior) |
| Conditions | Phase III randomized, double-blind, placebo- and active-controlled trial; 528 adult patients with moderate-to-severe pain (NRS ≥ 4) following abdominal surgery; 48 centers in China |
Why This Matters
This phase III evidence establishes Tegileridine as a clinically validated alternative to morphine for postoperative pain, with demonstrated superiority to placebo and comparable efficacy to the gold-standard comparator, thereby supporting formulary inclusion and procurement for perioperative pain management.
- [1] Wang T, Wang Y, Xie H, et al. Tegileridine for moderate-to-severe acute pain following abdominal surgery: A randomized, double-blind, phase 3 clinical trial. Cell Rep Med. 2025;6(12):102477. View Source
